molecular formula C32H60O2 B12688099 4-pentadecylidene-3-tetradecyloxetan-2-one CAS No. 42272-70-8

4-pentadecylidene-3-tetradecyloxetan-2-one

Cat. No.: B12688099
CAS No.: 42272-70-8
M. Wt: 476.8 g/mol
InChI Key: BKSVJFGDPOUPBY-UHFFFAOYSA-N
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Description

4-Pentadecylidene-3-tetradecyloxetan-2-one is a heterocyclic organic compound with the molecular formula C₃₂H₆₀O₂. It is known for its unique structure, which includes an oxetane ring substituted with long alkyl chains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-pentadecylidene-3-tetradecyloxetan-2-one typically involves the reaction of long-chain alkylidene derivatives with oxetanone. One common method includes the dimerization of C16-C18 fatty acid chlorides, which are then reacted under controlled conditions to form the desired oxetane derivative .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Pentadecylidene-3-tetradecyloxetan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted oxetane derivatives .

Scientific Research Applications

4-Pentadecylidene-3-tetradecyloxetan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-pentadecylidene-3-tetradecyloxetan-2-one involves its interaction with specific molecular targets and pathways. The compound’s long alkyl chains and oxetane ring structure allow it to interact with lipid membranes and proteins, potentially disrupting cellular processes. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxetanone, 3-C14-16-alkyl 4-C15-17-alkylidene derivs.
  • 2-Oxetanone, 3-C12-16-alkyl-4-C13-17-alkylidene derivs.

Uniqueness

4-Pentadecylidene-3-tetradecyloxetan-2-one is unique due to its specific alkylidene and alkyloxetanone structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

CAS No.

42272-70-8

Molecular Formula

C32H60O2

Molecular Weight

476.8 g/mol

IUPAC Name

4-pentadecylidene-3-tetradecyloxetan-2-one

InChI

InChI=1S/C32H60O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-30(32(33)34-31)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3

InChI Key

BKSVJFGDPOUPBY-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCCCCCCCC/C=C\1/C(C(=O)O1)CCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCC=C1C(C(=O)O1)CCCCCCCCCCCCCC

physical_description

Liquid, Other Solid

Origin of Product

United States

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